5-Isopropyl-2-nitroaniline
Description
5-Isopropyl-2-nitroaniline (CAS: Not explicitly provided in evidence) is a nitro-substituted aniline derivative with an isopropyl group at the 5-position and a nitro group at the 2-position of the benzene ring. linear propyl). These compounds are of interest in organic synthesis, materials science, and medicinal chemistry due to their electronic and steric properties, which influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-nitro-5-propan-2-ylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-3-4-9(11(12)13)8(10)5-7/h3-6H,10H2,1-2H3 |
InChI Key |
AGZKYRMZCWKFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Branching Effects
The position and branching of substituents significantly impact physical and chemical properties. Below is a comparative analysis of 5-Nitro-2-propylaniline and related compounds:
Table 1: Key Properties of Selected Aniline Derivatives
Key Observations :
- Electronic Effects : Nitro groups are strongly electron-withdrawing, directing electrophilic substitution reactions to meta positions. In contrast, fluoro substituents (as in 5-Fluoro-2-methylaniline ) exert weaker electron-withdrawing effects.
- Complex Derivatives : Compounds like the piperazinyl-sulfonyl derivative in exhibit higher molecular weights (>500 g/mol) and extended conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors).
Spectroscopic and Structural Insights
A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline (fluoro-nitro positional isomers) revealed that substituent orientation alters dipole moments, hydrogen-bonding capacity, and crystal packing. For example:
- Nitro at Position 2 (ortho to amine): Creates stronger intramolecular hydrogen bonds, reducing solubility in polar solvents.
- Nitro at Position 5 (meta to amine): Allows for greater resonance stabilization with the aromatic ring, increasing thermal stability.
These findings suggest that 5-Isopropyl-2-nitroaniline would exhibit distinct solubility and stability profiles compared to isomers with swapped substituent positions.
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